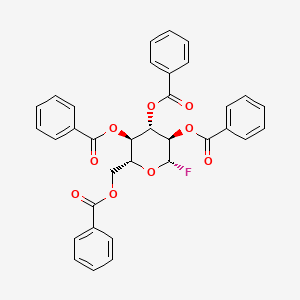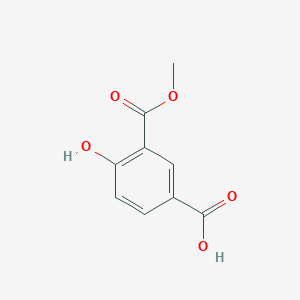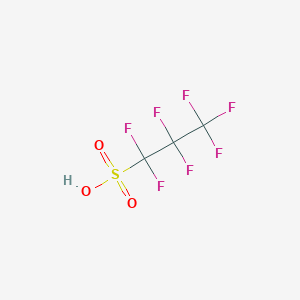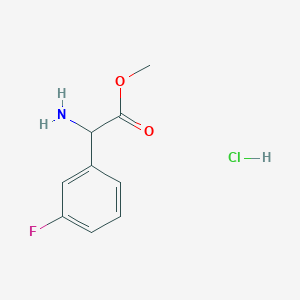
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C13H18O5S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol has been synthesized through various approaches. Liu, Li, Lu, and Miao (2008) developed a convenient synthesis method for a structurally similar compound, using 4-bromo-2-(bromomethyl)-1-chlorobenzene as a starting material, avoiding undesired isomers (Liu, Li, Lu, & Miao, 2008). Similarly, Liu, Li, Qin-Hua Li, Yang, and Lu (2010) described the synthesis of a related compound, achieving a significant overall yield (Liu, Li, Qin-Hua Li, Yang, & Lu, 2010).
Novel Synthesis Techniques
Research by Hijji et al. (2021) illustrates a novel microwave-assisted synthesis technique for a water-soluble Pyran-2,4,5-triol Glucose amine Schiff Base Derivative, a derivative of a structurally related compound. This method proved efficient, yielding high purity products with short reaction times (Hijji, Rajan, Ben Yahia, Mansour, Zarrouk, & Warad, 2021).
Catalyst Development
Research by Nikpassand and Jafari Farshami (2020) explored the use of 2-Amino glucose, a structurally similar compound, for synthesizing NiFe2O4@SiO2nPr@amino glucose. This compound was used as a magnetically separable catalyst for synthesizing novel organic compounds, demonstrating eco-friendly and high-yield synthesis methods (Nikpassand & Jafari Farshami, 2020).
Potential Biological Applications
Harding et al. (2003) investigated the use of dipyranones, including compounds like (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol, for the synthesis of C-linked disaccharide analogues. These compounds showed promise for biological applications, including potential interactions with proteins like LacI (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Solubility Studies
Gong, Wang, Zhang, and Qu (2012) conducted solubility studies on compounds similar to (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triol. Understanding the solubility properties of such compounds is essential for their application in various scientific fields (Gong, Wang, Zhang, & Qu, 2012).
properties
IUPAC Name |
2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLIQLFPVKINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)




![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)





